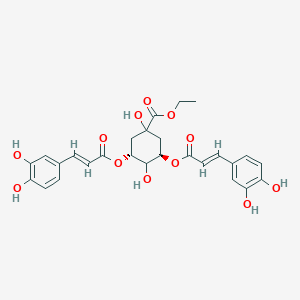
Ethyl 3,5-di-O-caffeoylquinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-di-O-caffeoylquinate: This compound is known for its remarkable antioxidative and anti-inflammatory attributes. Its IUPAC name is ethyl (3R,5R)-3,5-bis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3,5-di-O-caffeoylquinate can be synthesized through esterification reactions involving caffeic acid derivatives and quinic acid. The reaction typically involves the use of ethyl alcohol as a solvent and a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from botanical sources, followed by purification processes such as chromatography. The compound is then crystallized to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3,5-di-O-caffeoylquinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted caffeoylquinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-di-O-caffeoylquinate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenolic compounds.
Biology: Studied for its antioxidative properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the food industry as a natural antioxidant to preserve food quality.
Wirkmechanismus
The mechanism of action of ethyl 3,5-di-O-caffeoylquinate involves its interaction with various molecular targets and pathways:
Antioxidative Action: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Molecular Targets: The compound targets pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs).
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,5-di-O-caffeoylquinate is unique due to its dual caffeoyl groups, which enhance its antioxidative and anti-inflammatory properties. Similar compounds include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
3,4-di-O-caffeoylquinic acid: Differing in the position of the caffeoyl groups.
Chlorogenic acid: A well-known caffeoylquinic acid derivative with similar antioxidative properties.
These compounds share similar biological activities but differ in their chemical structures and specific applications .
Eigenschaften
Molekularformel |
C27H28O12 |
|---|---|
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
ethyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H28O12/c1-2-37-26(35)27(36)13-21(38-23(32)9-5-15-3-7-17(28)19(30)11-15)25(34)22(14-27)39-24(33)10-6-16-4-8-18(29)20(31)12-16/h3-12,21-22,25,28-31,34,36H,2,13-14H2,1H3/b9-5+,10-6+/t21-,22-,25?,27?/m1/s1 |
InChI-Schlüssel |
RVRNQEQEOJQOCP-MTGINRALSA-N |
Isomerische SMILES |
CCOC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
Kanonische SMILES |
CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


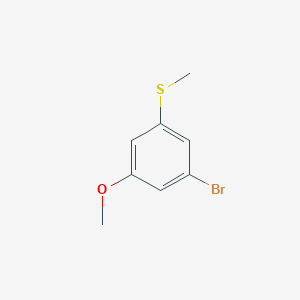
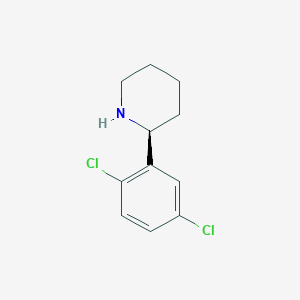
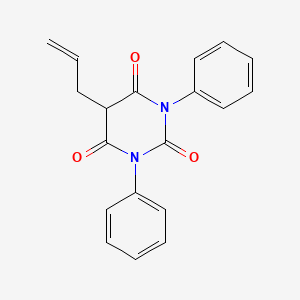
![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
![(5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione](/img/structure/B14761461.png)
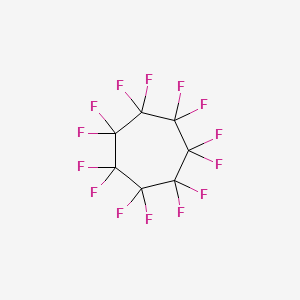
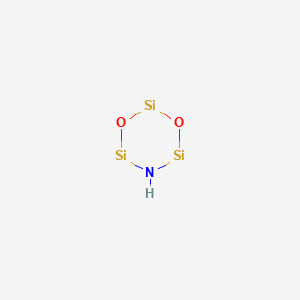
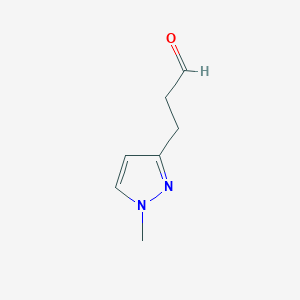
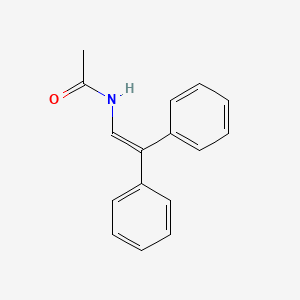
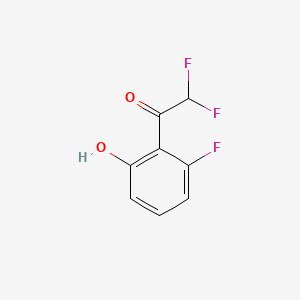
![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
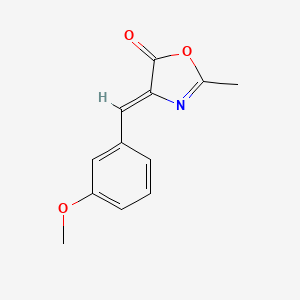
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
